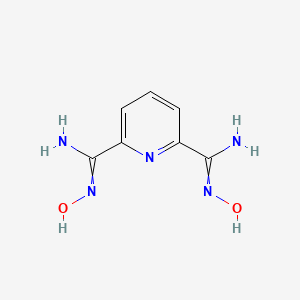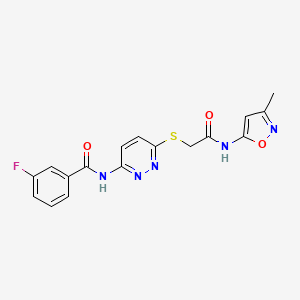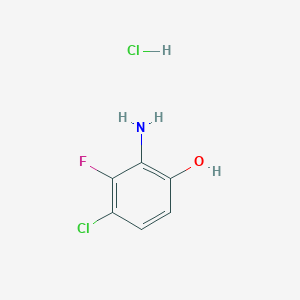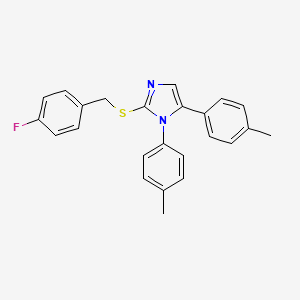![molecular formula C14H21NO3 B2910808 Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1801766-35-7](/img/structure/B2910808.png)
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .
Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring system.
8-oxa-2-azaspiro[4.5]decane: Another related compound with a different substitution pattern on the spirocyclic ring.
Uniqueness: Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its specific substitution pattern and the presence of a tert-butyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYEMWMRYFMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride](/img/structure/B2910727.png)
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2910728.png)
![3-(cyclopropylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910730.png)
![N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride](/img/structure/B2910734.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)

![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2910739.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate](/img/structure/B2910740.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2910741.png)

![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)


